N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}-2,6-dimethoxybenzamide
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Overview
Description
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furylcarbonyl group, a hydrazino group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-furylcarbonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furyl ketones or carboxylic acids.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furyl ketones, while reduction of the hydrazino group may produce primary amines.
Scientific Research Applications
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Shares the furylcarbonyl and hydrazino groups but differs in the thiophene moiety.
3-[1-(dimethylamino)-1H-pyrrol-2-yl]-2-(2-furylcarbonyl)acrylonitrile: Contains a furylcarbonyl group but has a different core structure.
Uniqueness
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or less functionalized compounds.
This detailed overview highlights the significance and versatility of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2,6-DIMETHOXYBENZAMIDE in various scientific domains
Properties
Molecular Formula |
C15H15N3O5S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(furan-2-carbonylamino)carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H15N3O5S/c1-21-9-5-3-6-10(22-2)12(9)14(20)16-15(24)18-17-13(19)11-7-4-8-23-11/h3-8H,1-2H3,(H,17,19)(H2,16,18,20,24) |
InChI Key |
GLDQMWXGNVHFMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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